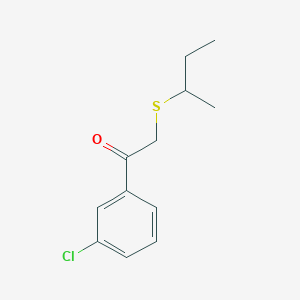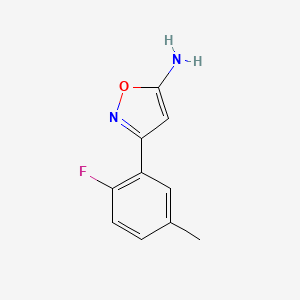
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features both a pyrrolidinone and a triazole ring
Vorbereitungsmethoden
The synthesis of 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its efficiency and selectivity in forming 1,2,3-triazoles. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions for these reactions include the use of organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted triazoles and pyrrolidinones.
Wissenschaftliche Forschungsanwendungen
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is being investigated for its potential use in drug discovery, particularly in the design of new pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyrrolidinone moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one include other triazole-containing heterocycles, such as:
1,2,3-triazole derivatives: These compounds share the triazole ring structure and have similar chemical properties and reactivity.
Pyrrolidinone derivatives: Compounds with the pyrrolidinone ring can exhibit similar biological activities and applications.
Imidazole and pyrazole derivatives: These heterocycles are structurally related and can be used in similar applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its combination of the triazole and pyrrolidinone rings, which provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H10N4O |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
4-(3-methyltriazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H10N4O/c1-11-6(4-9-10-11)5-2-7(12)8-3-5/h4-5H,2-3H2,1H3,(H,8,12) |
InChI-Schlüssel |
VGPHSCBSSLSICX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=N1)C2CC(=O)NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



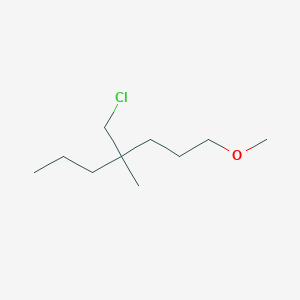
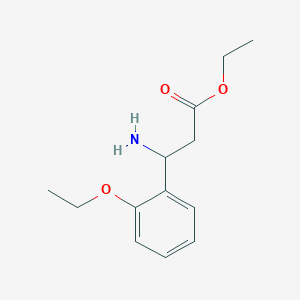
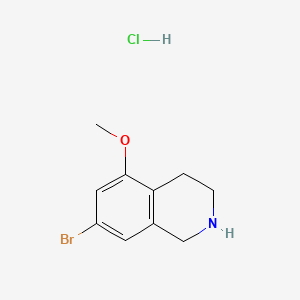

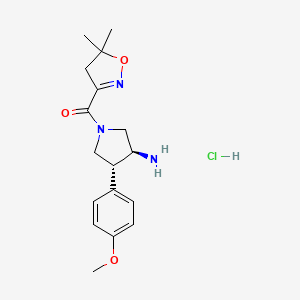


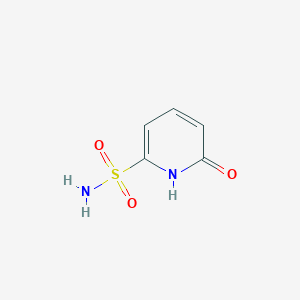
![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride](/img/structure/B13570854.png)
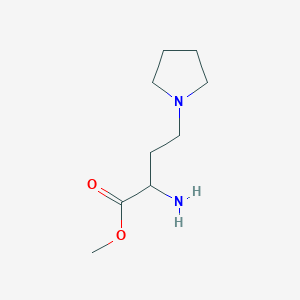
![2,3-Dihydrospiro[isoindole-1,4'-oxane]](/img/structure/B13570862.png)
